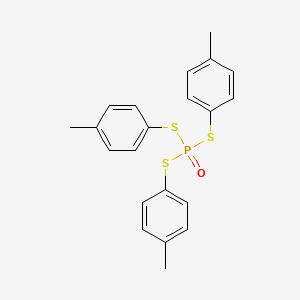
S,S,S-Tris(4-methylphenyl) phosphorotrithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S,S,S-Tris(4-methylphenyl) phosphorotrithioate is an organophosphorus compound characterized by the presence of three 4-methylphenyl groups attached to a phosphorotrithioate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S,S,S-Tris(4-methylphenyl) phosphorotrithioate typically involves the reaction of 4-methylphenyl thiol with phosphorus trichloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of intermediate phosphorothioates, which are then further reacted to yield the final product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and ensure high yields.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to efficient and economical production. The use of microreactors can significantly reduce reaction times and improve yields compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions: S,S,S-Tris(4-methylphenyl) phosphorotrithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphorothioates or phosphates.
Substitution: It can participate in nucleophilic substitution reactions, where the 4-methylphenyl groups can be replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous acids to form phosphoric acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as amines, alcohols, and thiols are often used in substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed:
Oxidation: Phosphorothioates or phosphates.
Substitution: Various substituted phosphorotrithioates.
Hydrolysis: Phosphoric acid derivatives and 4-methylphenol.
Applications De Recherche Scientifique
S,S,S-Tris(4-methylphenyl) phosphorotrithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent and its role in drug development.
Industry: It is used as a stabilizer for polymers and as an additive in lubricants and flame retardants.
Mécanisme D'action
The mechanism of action of S,S,S-Tris(4-methylphenyl) phosphorotrithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- Phosphorous acid, tris(4-methylphenyl) ester
- Phosphoric acid, tris(4-methylphenyl) ester
- Phosphorous acid, tri-p-tolyl ester
Comparison: S,S,S-Tris(4-methylphenyl) phosphorotrithioate is unique due to the presence of sulfur atoms in its structure, which imparts distinct chemical properties compared to its oxygen-containing analogsFor example, the sulfur-containing compound may exhibit different oxidation states and reactivity patterns compared to its oxygen analogs .
Propriétés
Numéro CAS |
13799-87-6 |
|---|---|
Formule moléculaire |
C21H21OPS3 |
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
1-bis[(4-methylphenyl)sulfanyl]phosphorylsulfanyl-4-methylbenzene |
InChI |
InChI=1S/C21H21OPS3/c1-16-4-10-19(11-5-16)24-23(22,25-20-12-6-17(2)7-13-20)26-21-14-8-18(3)9-15-21/h4-15H,1-3H3 |
Clé InChI |
NDPQZKBUZSDPNN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SP(=O)(SC2=CC=C(C=C2)C)SC3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine](/img/structure/B14718959.png)
![[4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate](/img/structure/B14718961.png)
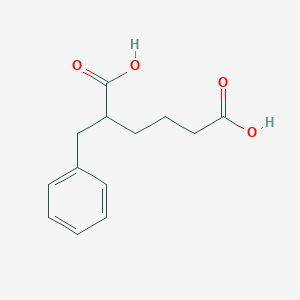
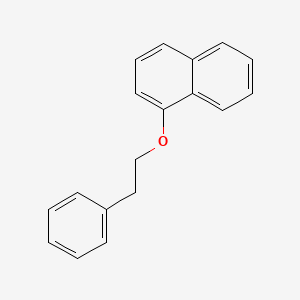

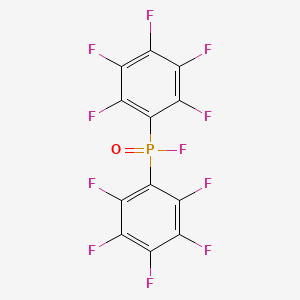

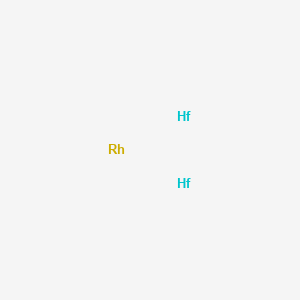
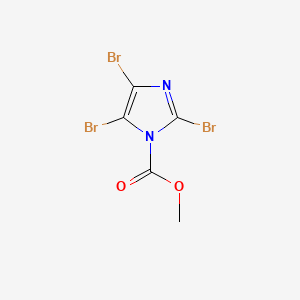
![1H-Pyrazolo[3,4-b]quinoxaline, 1,3-diphenyl-](/img/structure/B14718986.png)
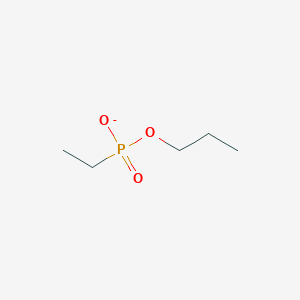

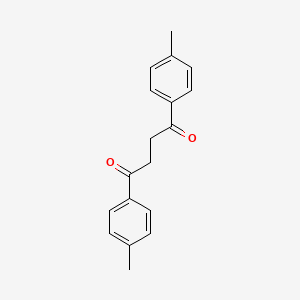
![Silane, bicyclo[2.2.1]hept-5-en-2-yltrimethyl-](/img/structure/B14719005.png)
